

# A Technical Guide to the C12H14N2 Pyrrole-Aniline Scaffold: Nomenclature, Synthesis, and Characterization

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## Compound of Interest

**Compound Name:** 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

**Cat. No.:** B185752

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## Abstract

The C12H14N2 molecular formula encompasses a fascinating and synthetically accessible class of compounds that merge the pharmacologically significant pyrrole and aniline moieties. This technical guide provides an in-depth analysis of this scaffold, with a primary focus on the prevalent isomers, namely the (2,5-dimethyl-1H-pyrrol-1-yl)aniline series. We will dissect the official IUPAC nomenclature, explore robust synthetic methodologies rooted in the Paal-Knorr synthesis, detail expected physicochemical and spectroscopic properties for structural verification, and discuss the potential applications for these compounds in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical architecture.

## Part I: IUPAC Nomenclature and Isomerism of C12H14N2 Pyrrole-Aniline Scaffolds

The molecular formula C12H14N2, when combined with the structural constraints of a pyrrole and an aniline ring, gives rise to several possible isomers. The most well-documented of these are derived from a direct linkage between the pyrrole nitrogen and the aniline ring, with additional methyl groups accounting for the final atom count.

The principal isomers identified are:

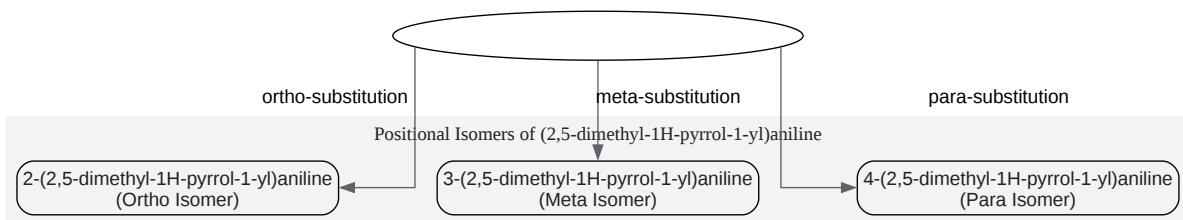
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline[1][2]
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline[3]
- **4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline**
- N,N-dimethyl-4-(1H-pyrrol-1-yl)aniline[4]

For the purpose of this guide, we will focus on the (2,5-dimethyl-1H-pyrrol-1-yl)aniline series.

The IUPAC naming convention for these structures is systematic:

- Parent Hydride: The base name is "aniline," which denotes the benzene ring substituted with an amino (-NH<sub>2</sub>) group.
- Substituent: The entire dimethyl-pyrrole group is treated as a single substituent attached to the aniline ring. Its name is "(2,5-dimethyl-1H-pyrrol-1-yl)".
  - "2,5-dimethyl" indicates two methyl groups at positions 2 and 5 of the pyrrole ring.
  - "1H-pyrrol" specifies the pyrrole ring itself, with the "1H" indicating the position of the single hydrogen atom on a standard pyrrole ring (though it is substituted in this case).
  - "-1-yl" signifies that the pyrrole ring is attached to the parent aniline via the atom at position 1, which is the nitrogen.
- Locant: A number (2-, 3-, or 4-) precedes the substituent name to indicate its point of attachment on the aniline ring relative to the amino group.

The diagram below illustrates the relationship between these key positional isomers.



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Caption: Key positional isomers of the C<sub>12</sub>H<sub>14</sub>N<sub>2</sub> scaffold.

## Part II: Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing N-substituted pyrroles, including the (2,5-dimethyl-1H-pyrrol-1-yl)aniline series, is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.<sup>[5]</sup>

For the synthesis of our target compounds, the specific reactants are acetonylacetone (hexane-2,5-dione) as the 1,4-dicarbonyl source and the appropriate phenylenediamine (e.g., benzene-1,2-diamine for the ortho-isomer) as the primary amine source.

## Plausible Synthetic Mechanism: The Paal-Knorr Reaction

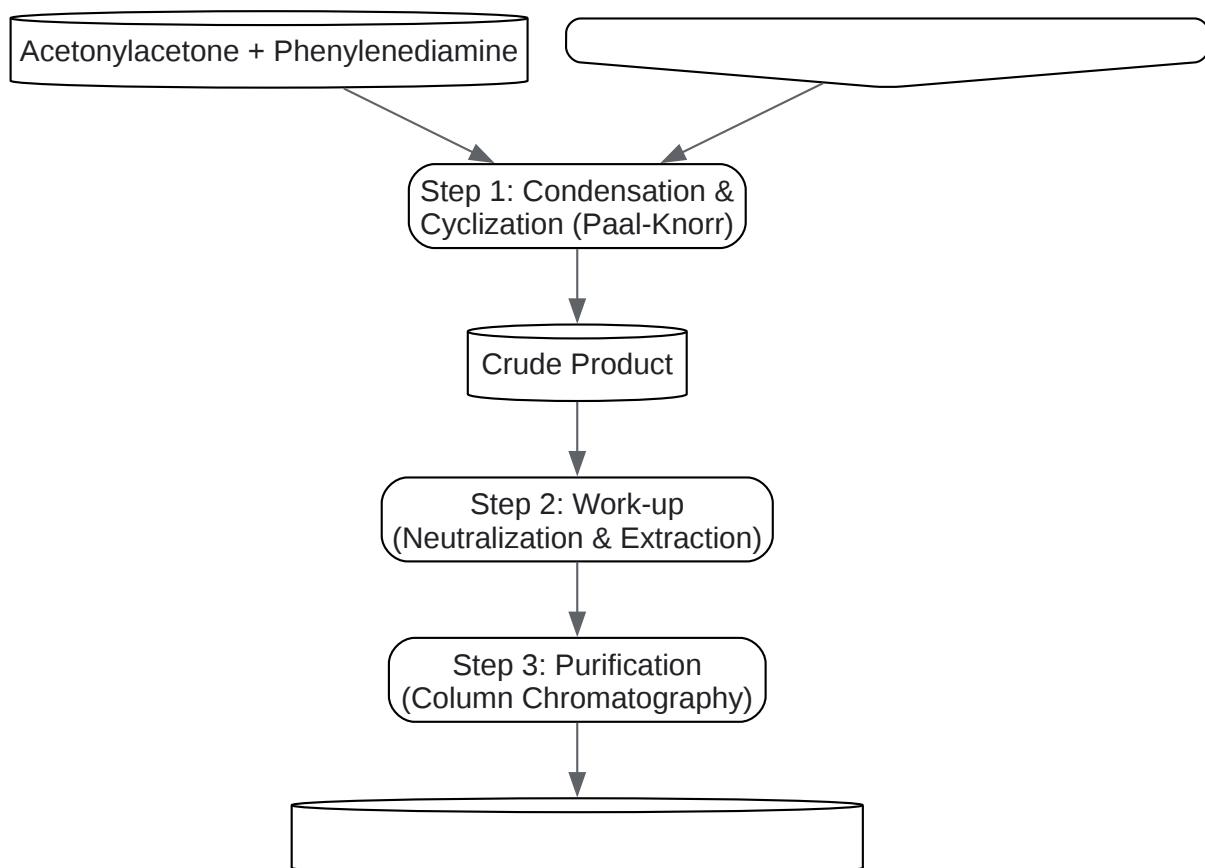
The reaction proceeds via a series of nucleophilic attacks and dehydration steps. The amine's nucleophilicity is critical, and the reaction is often catalyzed by a Brønsted or Lewis acid to protonate the carbonyl oxygens, rendering the carbonyl carbons more electrophilic.

The plausible mechanism involves:

- Initial Attack: The primary amine of phenylenediamine attacks one of the protonated carbonyl groups of acetonylacetone, forming a hemiaminal intermediate.
- Dehydration & Iminium Formation: The hemiaminal dehydrates to form an iminium ion.

- Cyclization: The second, unreacted carbonyl group is attacked intramolecularly by the enamine tautomer, forming a five-membered ring intermediate.
- Final Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrrole ring and yielding the final product.

The diagram below outlines this synthetic workflow.



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Caption: Synthetic workflow for (2,5-dimethyl-1H-pyrrol-1-yl)aniline.

## Experimental Protocol: Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzene-1,2-diamine (1.0 eq), acetylacetone (1.1 eq), and a suitable solvent such as toluene or ethanol.
- Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).
  - Rationale: The acid catalyst is crucial for protonating the carbonyls, thereby activating them for nucleophilic attack by the relatively weak amine nucleophile.
- Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
- Validation: Confirm the structure and purity of the isolated product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Part III: Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is essential for validating the synthesis of the target compound. The table below summarizes the key identifiers and computed properties for the representative ortho-isomer.

Property	Value	Source
IUPAC Name	2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C12H14N2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	186.26 g/mol	<a href="#">[1]</a>
CAS Number	2405-01-8	<a href="#">[2]</a>
InChIKey	ZCCGHWYQXOIOJRO-UHFFFAOYSA-N	<a href="#">[2]</a>
Predicted XLogP3	2.8	PubChem
Appearance	Expected to be a solid at room temperature	-

## Spectroscopic Data (Predicted)

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta \sim 7.0\text{-}7.3$  ppm: Multiplets corresponding to the 4 aromatic protons of the aniline ring.
  - $\delta \sim 5.8\text{-}6.0$  ppm: Singlet or narrow multiplet for the 2 equivalent vinylic protons (H3, H4) on the pyrrole ring.
  - $\delta \sim 3.5\text{-}4.5$  ppm: A broad singlet for the 2 protons of the primary amine (-NH2), which may exchange with  $\text{D}_2\text{O}$ .
  - $\delta \sim 1.9\text{-}2.1$  ppm: A sharp singlet integrating to 6 protons, corresponding to the two equivalent methyl groups (-CH3) on the pyrrole ring.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):
  - Expect 8 distinct signals in the aromatic region ( $\sim 110\text{-}145$  ppm) for the 6 carbons of the aniline ring and the 4 carbons of the pyrrole ring (C2/C5 and C3/C4 are equivalent).

- Expect one signal in the aliphatic region (~12-15 ppm) for the two equivalent methyl carbons.
- Mass Spectrometry (EI):
  - The molecular ion peak ( $M^+$ ) would be observed at  $m/z = 186$ .

## Part IV: Applications and Future Directions

The fusion of a pyrrole ring with an aniline moiety creates a scaffold with significant potential in both medicinal chemistry and materials science.

- Medicinal Chemistry: Both pyrrole and aniline are well-established pharmacophores. Substituted pyrroles are known to possess a wide range of biological activities, including anticancer properties.<sup>[6]</sup> Aniline derivatives are also foundational in many approved drugs. The C<sub>12</sub>H<sub>14</sub>N<sub>2</sub> scaffold can be seen as a potential privileged structure for kinase inhibition, antimicrobial activity, or as an antagonist for various cell signaling pathways. The primary amine on the aniline ring provides a convenient handle for further derivatization, allowing for the generation of libraries for structure-activity relationship (SAR) studies.
- Materials Science: N-aryl pyrroles are the fundamental building blocks of conducting polymers. The electrochemical polymerization of these monomers can lead to materials with interesting electrochromic properties, where the material changes color in response to an applied potential.<sup>[6]</sup> The specific isomers of (2,5-dimethyl-1H-pyrrol-1-yl)aniline could be explored as monomers for novel polymers with tailored electronic and optical properties for use in sensors, displays, and smart windows.

Future research should focus on the differential biological activities and material properties of the ortho, meta, and para isomers, as the substitution pattern on the aniline ring can dramatically influence molecular conformation and electronic properties.

## Conclusion

The C<sub>12</sub>H<sub>14</sub>N<sub>2</sub> pyrrole-aniline core, particularly the (2,5-dimethyl-1H-pyrrol-1-yl)aniline isomers, represents a structurally simple yet highly versatile chemical scaffold. Its nomenclature is straightforward under IUPAC rules, and its synthesis is readily achievable through established methods like the Paal-Knorr reaction. With confirmed spectroscopic

fingerprints and diverse potential applications, this compound class serves as an excellent platform for further exploration in drug discovery and the development of advanced functional materials.

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